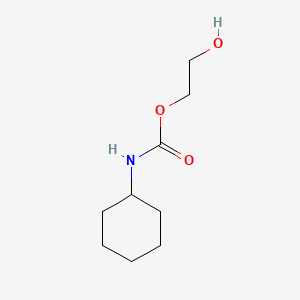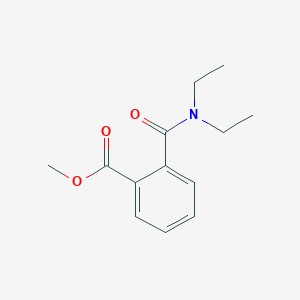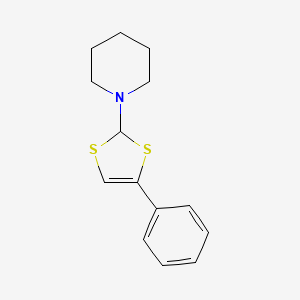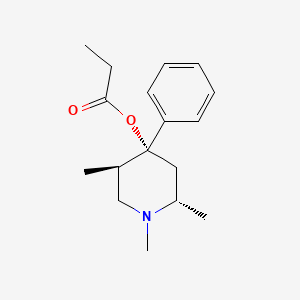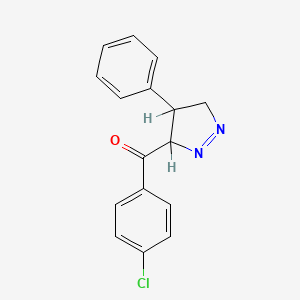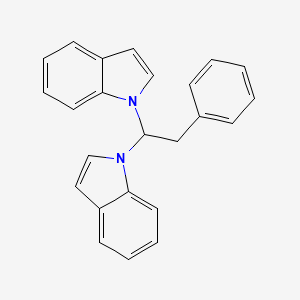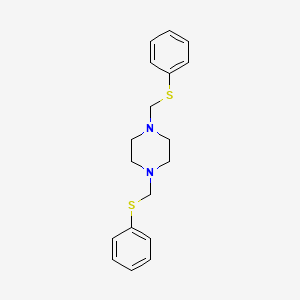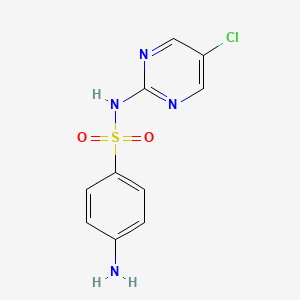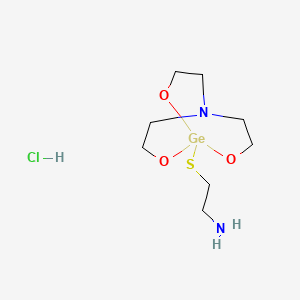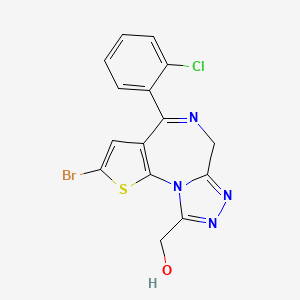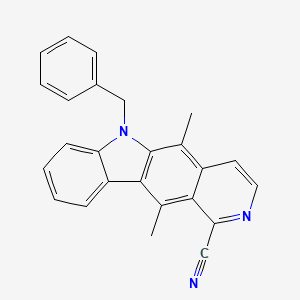
6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” is a complex organic compound that belongs to the class of triazolobenzothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a benzothiadiazine moiety, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Benzothiadiazine Moiety: This step may involve the reaction of a suitable amine with a sulfonamide derivative.
Fusion of the Rings: The final step involves the fusion of the triazole and benzothiadiazine rings, which can be facilitated by heating or using a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Use of Catalysts: To enhance reaction rates and selectivity.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.
Purification Techniques: Including crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of sulfoxides or sulfones.
Reduction: Can result in the formation of amines or alcohols.
Substitution: Can introduce halogen atoms or other functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antifungal and antibacterial properties.
Benzothiadiazine Derivatives: Used as diuretics and antihypertensive agents.
Uniqueness
“6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
60060-31-3 |
|---|---|
Formule moléculaire |
C11H14N4OS |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
3,7,7-trimethyl-8,9a-dihydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazin-9-one |
InChI |
InChI=1S/C11H14N4OS/c1-6-12-13-10-15(6)14-7-4-11(2,3)5-8(16)9(7)17-10/h9H,4-5H2,1-3H3 |
Clé InChI |
OGVABPIXIPLXAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1N=C3CC(CC(=O)C3S2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


